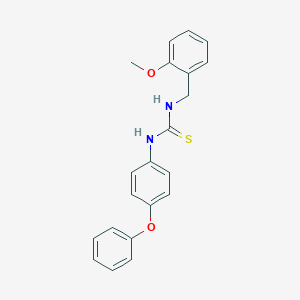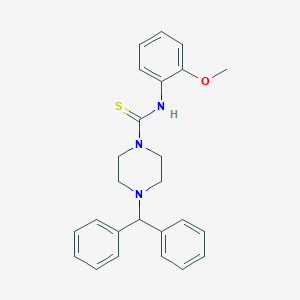
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, also known as FMP-NH2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been suggested that N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes involved in tumor growth, and increase the activity of antioxidant enzymes. N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has also been shown to have a protective effect on neurons, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is its versatility in terms of its potential applications. It has been shown to have a wide range of biological effects, making it useful for studying various diseases and conditions. However, one limitation of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. One area of interest is the potential use of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more efficient synthesis methods for N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide and its potential applications in the treatment of various diseases.
Métodos De Síntesis
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide can be synthesized using a multi-step process involving the use of various reagents and solvents. The first step involves the reaction of furan-2-carboxaldehyde with 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid in the presence of a base catalyst to form the intermediate product. This is followed by the reduction of the intermediate product using sodium borohydride to yield N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide.
Propiedades
Nombre del producto |
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide |
|---|---|
Fórmula molecular |
C21H21NO3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C21H21NO3/c1-15-9-10-20(23)19(12-15)18(16-6-3-2-4-7-16)13-21(24)22-14-17-8-5-11-25-17/h2-12,18,23H,13-14H2,1H3,(H,22,24) |
Clave InChI |
BLGBSCFPHWVUTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)

![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)